4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
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Overview
Description
“4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid” is an organic compound that belongs to the class of aromatic heterocyclic compounds . It contains a total of 19 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Synthesis Analysis
Triazines and tetrazines, including “4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid”, are significant moieties in biologically important molecules . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The synthesis of these compounds often involves microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
The molecular structure of “4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid” includes 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group . The InChI code for this compound is1S/C6H5N5O2/c7-6-9-2-8-4-3 (5 (12)13)1-10-11 (4)6/h1-2H, (H,12,13) (H2,7,8,9)
. Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.14 . It is a powder at room temperature .Scientific Research Applications
Cancer Research: TTK Inhibitors
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: derivatives have been identified as potent inhibitors of the Tyrosine Threonine Kinase (TTK) . TTK is crucial for cell division and is overexpressed in various human cancers. Inhibitors targeting TTK can disrupt the mitotic spindle assembly checkpoint, leading to cancer cell death. This compound’s derivatives show strong anti-proliferative activity in cancer cell lines, making them promising candidates for cancer therapy.
Synthesis of Bioactive Compounds
The compound serves as a precursor in synthesizing bioactive molecules that mimic natural purines . These synthesized molecules often exhibit superior biological activity compared to their purine counterparts, which is significant for developing new therapeutics.
Antitubercular Activity
Hybrids of triazine, such as those derived from 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid, have shown potential antitubercular activity against Mycobacterium tuberculosis . This application is crucial in the fight against tuberculosis, especially with the emergence of drug-resistant strains.
Microwave-Assisted Organic Synthesis
This compound has been used in microwave-assisted organic synthesis processes to create various heterocyclic compounds . The method’s operational simplicity and short reaction time make it an attractive approach for synthesizing novel organic molecules.
Development of Cyclin-Dependent Kinase Inhibitors
The structural framework of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is beneficial in developing cyclin-dependent kinase inhibitors . These inhibitors are designed as cancer therapeutics, targeting enzymes crucial for cell cycle regulation.
Voltage-Gated Calcium Channel Agonists
The compound’s derivatives have been used to develop voltage-gated calcium channel agonists . These agonists are more effective than their purine analogues and have potential applications in treating various neurological disorders.
Safety and Hazards
properties
IUPAC Name |
4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXPGKWJJVLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1C(=O)O)N=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |
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